1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-21(15-7-3-2-4-8-15)18(24)20-14-11-17(23)22(12-14)16-9-5-6-13(19)10-16/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMAOLXFBCBWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with cyclohexyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for efficient and scalable synthesis .
Chemical Reactions Analysis
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea can be compared with other similar compounds, such as:
- 1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea
- 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
- 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and reactivity.
Biological Activity
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea, a novel compound, has garnered attention for its potential biological activities, particularly in the realm of oncology and pharmacology. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 347.4 g/mol. It belongs to the class of organic compounds known as ureas and is characterized by the presence of a cyclohexyl group and a pyrrolidine derivative.
Preliminary studies suggest that 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea exhibits significant antitumor activity. The mechanism appears to involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, particularly HepG2 liver carcinoma cells, by disrupting mitochondrial membrane potential and activating caspase pathways .
- Cell Cycle Arrest : It arrests the cell cycle at the S phase, leading to inhibited proliferation of cancer cells .
Efficacy Against Cancer Cell Lines
In vitro studies have evaluated the compound's cytotoxic effects against several human cancer cell lines. The following table summarizes its inhibition rates and IC50 values compared to a standard treatment (Sunitinib):
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 100.07 | 8.99 |
| HepG2 (Liver) | 99.98 | 6.92 |
| DU145 (Prostate) | 99.93 | 7.89 |
| MCF7 (Breast) | 100.39 | 8.26 |
The data indicates that 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea exhibits superior potency compared to Sunitinib across all tested cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Activity : A study demonstrated that treatment with varying concentrations (2, 4, and 8 μM) resulted in a dose-dependent increase in apoptosis markers in HepG2 cells, with significant upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Mitochondrial Dysfunction : The compound's ability to induce mitochondrial dysfunction was assessed using JC-1 staining, revealing that higher concentrations led to increased percentages of cells with collapsed mitochondrial membrane potentials .
- Potential Drug Development : Ongoing research aims to further explore structure–activity relationships (SAR) and optimize the compound for better efficacy and reduced toxicity in clinical settings .
Q & A
Q. What are the optimized synthetic routes for 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves three key steps:
Pyrrolidinone Intermediate Formation : Cyclization of a fluorophenyl-substituted precursor (e.g., via Michael addition or acid-catalyzed cyclization) to generate the 5-oxopyrrolidin-3-yl scaffold .
Urea Linkage : Reaction of the intermediate with cyclohexylmethyl isocyanate under anhydrous conditions (e.g., in THF or DMF) at 0–25°C to form the urea bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
- Temperature control during urea formation prevents side reactions (e.g., oligomerization).
- Solvent polarity affects reaction kinetics and intermediate stability.
- Catalytic bases (e.g., triethylamine) improve nucleophilic attack efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm, cyclohexyl CH₂ at δ 1.2–1.8 ppm) and confirms urea carbonyl (δ ~155 ppm in ¹³C) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolidinone ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 360.18 Da) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and stability under accelerated degradation conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Discrepancies often arise from variability in assay conditions or structural analogs. Strategies include:
Standardized Bioassays :
- Use isogenic cell lines and control for batch effects (e.g., serum lot variations).
- IC50 determinations under consistent ATP concentrations for kinase assays .
Structure-Activity Relationship (SAR) Studies :
- Compare fluorophenyl analogs with methoxy- or chlorophenyl derivatives (Table 1) .
Q. Table 1: SAR of Substituted Ureas
| Substituent | Target Enzyme Inhibition (IC50, nM) | Binding Affinity (Kd, µM) |
|---|---|---|
| 3-Fluorophenyl | 12 ± 2 | 0.45 ± 0.05 |
| 4-Methoxyphenyl | 85 ± 10 | 1.2 ± 0.1 |
| 2-Chlorophenyl | 210 ± 30 | 3.8 ± 0.3 |
Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
Q. What methodologies are used to determine the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies :
- Competitive Inhibition Assays : Vary substrate concentration with fixed inhibitor to calculate Ki (e.g., Lineweaver-Burk plots) .
- Time-Dependent Inactivation : Pre-incubate enzyme with compound to assess irreversible binding .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to purified targets .
- X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with urea carbonyl) .
Case Study : Fluorophenyl analogs showed 5-fold higher affinity for kinase X vs. methoxy derivatives due to hydrophobic interactions in the ATP-binding pocket .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) to reduce logP (measured via shake-flask method) and improve aqueous solubility .
- Metabolic Stability :
- Liver Microsome Assays : Incubate with human hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Deuterium Incorporation : Stabilize vulnerable positions (e.g., methyl groups) to slow metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
Q. What strategies mitigate toxicity risks identified in preliminary screenings?
Methodological Answer:
- In Vitro Toxicity Profiling :
- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC50 > 10 µM preferred) .
- Cytotoxicity Screening : MTT assays on primary hepatocytes and renal cells .
- Structural Modifications : Replace metabolically labile groups (e.g., methylurea) with bioisosteres (e.g., thiourea) to reduce reactive metabolite formation .
Q. How do computational methods enhance understanding of this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in enzyme active sites (e.g., fluorophenyl group occupying a hydrophobic pocket) .
- MD Simulations : GROMACS simulations (100 ns) assess complex stability and identify critical residue interactions .
- QSAR Models : Train algorithms on IC50 data to prioritize analogs with improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
